

AVN-322 free base chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVN-322 free base

Cat. No.: B15574486

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An In-depth Technical Guide to AVN-322 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT₆) receptor.^{[1][2][3]} Developed by Avineuro Pharmaceuticals Inc., this small molecule has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.^{[1][2][3]} Preclinical studies have demonstrated its ability to reverse cognitive impairment in animal models, highlighting its promise as a pro-cognitive agent.^{[1][2][4]} This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **AVN-322 free base**.

Chemical Structure and Properties

AVN-322 free base is a complex heterocyclic compound. Its chemical identity and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of **AVN-322 Free Base**

Property	Value	Source
IUPAC Name	5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0 ^{2,6}]trideca-1(9),3,5,7-tetraen-4-amine	N/A
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₂ S	N/A
Molecular Weight	357.43 g/mol	N/A
CAS Number	1194574-33-8	N/A
SMILES	<chem>CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4</chem>	N/A
InChI	InChI=1S/C17H19N5O2S/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16/h3-7,10H,8-9,11H2,1-2H3,(H,18,20)	N/A
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Biological Activity and Pharmacokinetics

AVN-322 exhibits high affinity and selectivity for the 5-HT₆ receptor, acting as a potent antagonist. Its favorable pharmacokinetic profile includes high oral bioavailability and the ability to penetrate the blood-brain barrier, crucial for its central nervous system activity.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Biological Activity of AVN-322

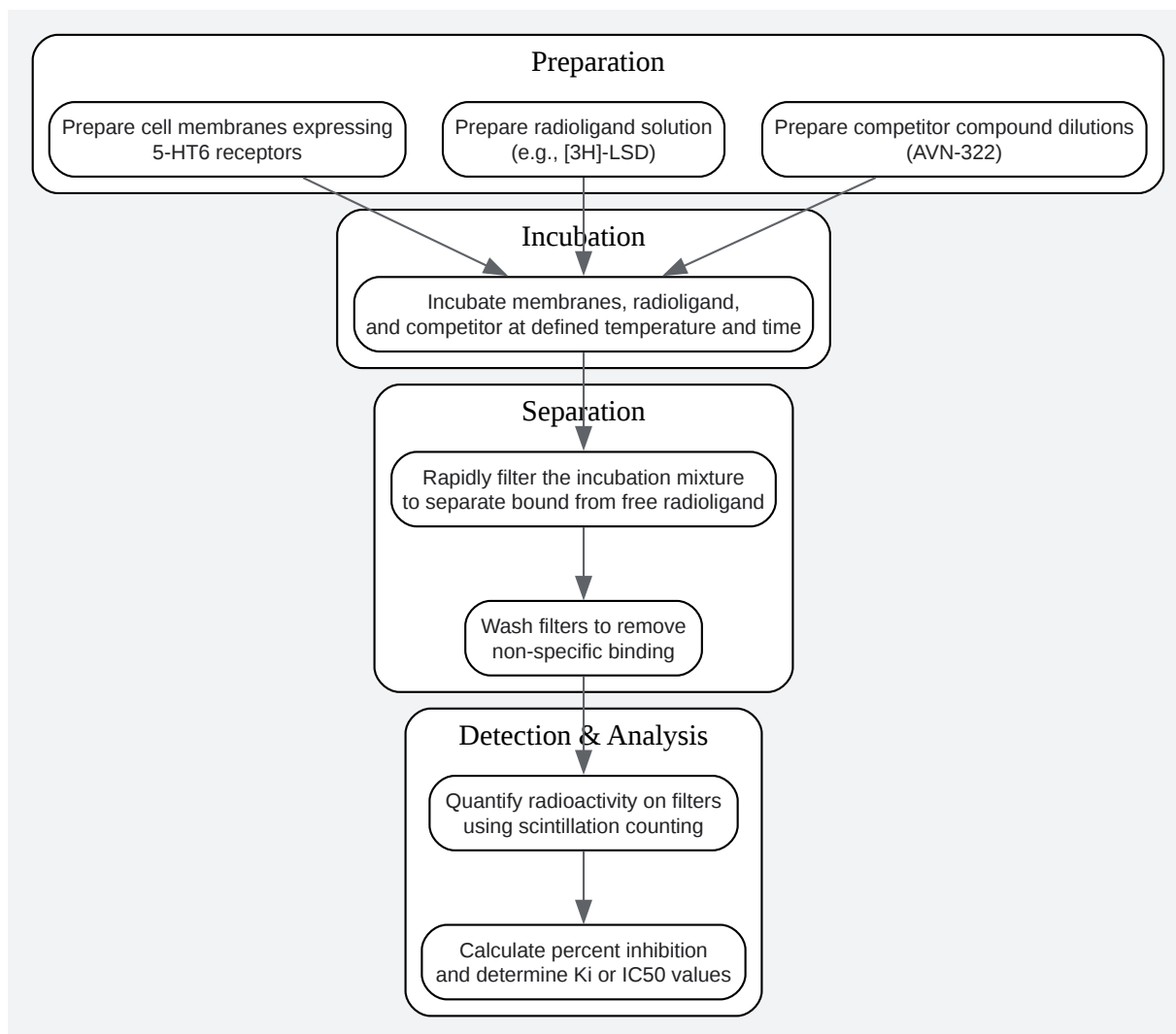
Parameter	Value	Species/Assay	Source
Binding Affinity (K _i)	Medium picomolar range	5-HT6 Receptor	[1]
IC ₅₀	Not available		

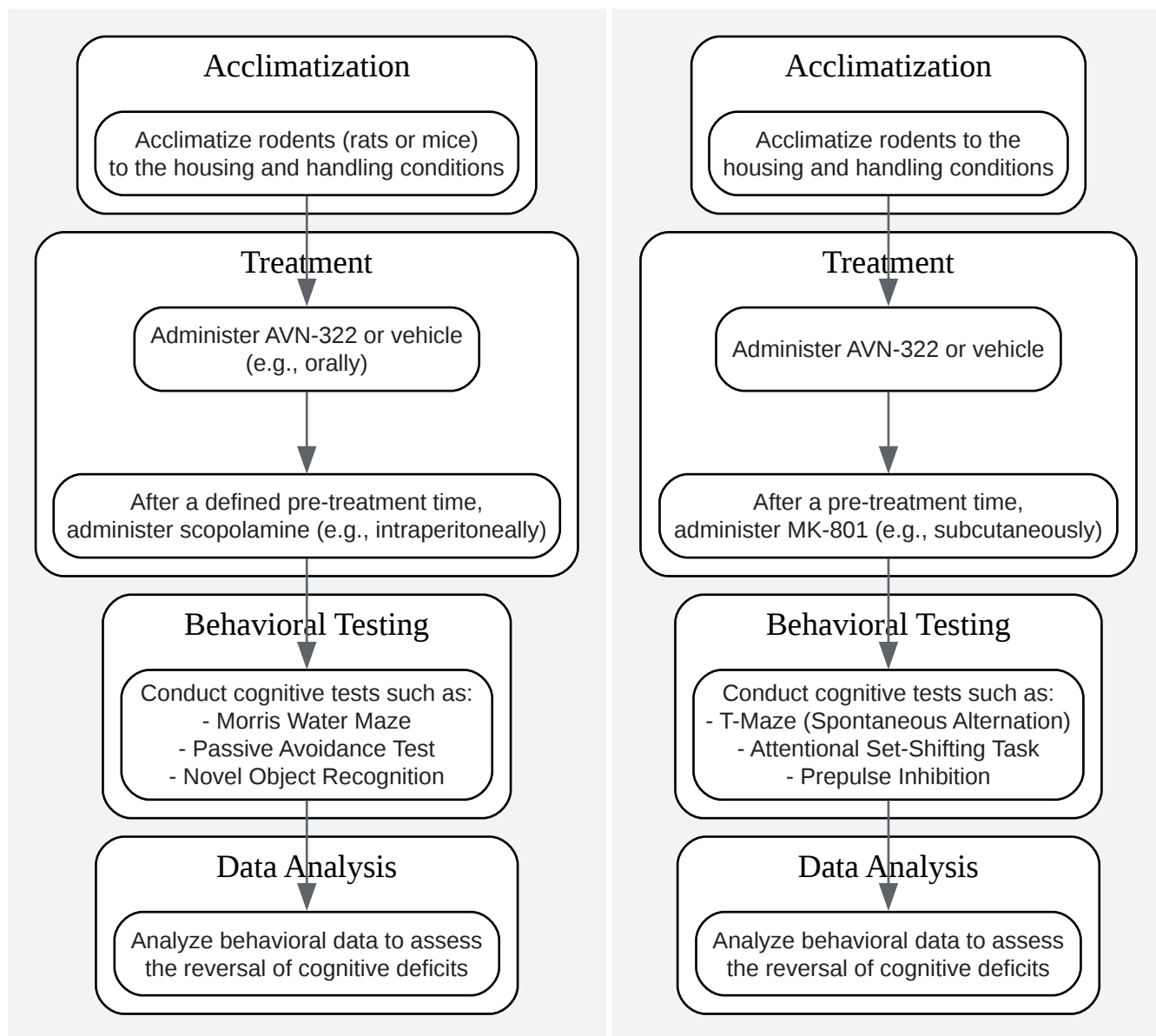
Table 3: Pharmacokinetic Parameters of AVN-322

Parameter	Value (Animal)	Value (Human)	Source
Bioavailability (F%)	High	Not available	[1][4]
C _{max}	Not available	Not available	
T _{max}	Not available	Not available	
Half-life (t _{1/2})	Not available	Not available	
Blood-Brain Barrier Penetration	Favorable	Not available	[1][4]

Mechanism of Action and Signaling Pathway

AVN-322 exerts its pro-cognitive effects by antagonizing the 5-HT6 receptor. This receptor is primarily expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is crucial for synaptic plasticity and memory formation. By blocking the 5-HT6 receptor, AVN-322 is thought to modulate this signaling cascade, leading to an enhancement of cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.





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- To cite this document: BenchChem. [AVN-322 free base chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574486#avn-322-free-base-chemical-structure-and-properties]

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